molecular formula C9H7ClO2 B12873186 2,3-Dihydro-6-benzofurancarbonyl chloride CAS No. 55746-02-6

2,3-Dihydro-6-benzofurancarbonyl chloride

Cat. No.: B12873186
CAS No.: 55746-02-6
M. Wt: 182.60 g/mol
InChI Key: XVTBJKMYCASIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-6-carbonyl chloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carbonyl chloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Another approach involves the coupling-cyclizing of o-iodophenol with a terminal alkyne in the presence of potassium fluoride doped alumina, palladium powder, cuprous iodide, and triphenylphosphine .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2,3-Dihydrobenzofuran-6-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrobenzofuran-6-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo diverse chemical reactions and form various biologically active derivatives makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

CAS No.

55746-02-6

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-6-carbonyl chloride

InChI

InChI=1S/C9H7ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2

InChI Key

XVTBJKMYCASIOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.